molecular formula C22H17NO3 B11664263 2-Phenylindolyl 4-methoxybenzoate

2-Phenylindolyl 4-methoxybenzoate

Cat. No.: B11664263
M. Wt: 343.4 g/mol
InChI Key: IGWYMEZRSKHZOV-UHFFFAOYSA-N
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Description

2-Phenylindolyl 4-methoxybenzoate is an organic compound that combines the structural features of both indole and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylindolyl 4-methoxybenzoate typically involves the Fischer indole synthesis. This method starts with the reaction of acetophenone and phenylhydrazine in the presence of an acid to form acetophenone phenylhydrazone. This intermediate then undergoes cyclization to form 2-phenylindole. The final step involves esterification with 4-methoxybenzoic acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis is a scalable process that can be adapted for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Phenylindolyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Phenylindolyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylindolyl 4-methoxybenzoate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, indole derivatives are known to interact with estrogen receptors and other cellular targets, potentially influencing cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: A parent compound used in the synthesis of various pharmaceuticals.

    4-Methoxybenzoic Acid: A precursor in the synthesis of esters like 2-Phenylindolyl 4-methoxybenzoate.

    2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: A similar compound with potential biological activities.

Uniqueness

This compound is unique due to its combined indole and benzoate structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

(2-phenylindol-1-yl) 4-methoxybenzoate

InChI

InChI=1S/C22H17NO3/c1-25-19-13-11-17(12-14-19)22(24)26-23-20-10-6-5-9-18(20)15-21(23)16-7-3-2-4-8-16/h2-15H,1H3

InChI Key

IGWYMEZRSKHZOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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